molecular formula C12H17NO B1613344 2-(Phenoxymethyl)piperidine CAS No. 220510-70-3

2-(Phenoxymethyl)piperidine

Cat. No.: B1613344
CAS No.: 220510-70-3
M. Wt: 191.27 g/mol
InChI Key: XHTUKUBNEBMHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenoxymethyl)piperidine is a piperidine derivative featuring a phenoxymethyl group (-CH₂-O-C₆H₅) attached to the second carbon of the piperidine ring. Piperidine, a six-membered heterocyclic amine, is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The phenoxymethyl substituent introduces aromatic and ether functionalities, which can enhance lipophilicity and influence binding affinity to receptors or enzymes.

Properties

IUPAC Name

2-(phenoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-3,7-8,11,13H,4-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTUKUBNEBMHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625731
Record name 2-(Phenoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220510-70-3
Record name 2-(Phenoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mitsunobu Reaction-Based Synthesis

A prominent method described in recent literature involves the Mitsunobu reaction to couple a hydroxymethylpiperidine derivative with a phenol, yielding the phenoxymethyl ether linkage.

  • Procedure Example :
    Starting with N-Boc-4-hydroxymethylpiperidine, the Mitsunobu reaction is performed using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in anhydrous tetrahydrofuran (THF) under argon atmosphere at 0 °C. Phenol or substituted phenols are added dropwise to the reaction mixture. After stirring and completion monitored by thin-layer chromatography (TLC), the reaction mixture is worked up by solvent removal, aqueous base treatment, and extraction with ethyl acetate. Purification by silica gel column chromatography yields the desired this compound derivative with high yield (e.g., 88%).

  • Key Reagents :

    • N-Boc-4-hydroxymethylpiperidine (protected piperidine alcohol)
    • Phenol or substituted phenol
    • DIAD (diisopropyl azodicarboxylate)
    • Triphenylphosphine
    • Anhydrous THF
  • Advantages :

    • High regioselectivity for ether formation
    • Mild reaction conditions
    • Good yields and purity

Tosylate/Mesylate Intermediate Route

An alternative approach involves converting the hydroxymethyl group on piperidine into a good leaving group such as tosylate or mesylate, followed by nucleophilic substitution with phenol.

  • Procedure Outline :

    • Protect the piperidine nitrogen with a Boc group to prevent side reactions.
    • React 4-hydroxymethylpiperidine with tosyl chloride or mesyl chloride in basic conditions to form the corresponding tosylate or mesylate intermediate.
    • Perform nucleophilic substitution with phenol in the presence of a base such as cesium carbonate to displace the tosylate/mesylate and form the phenoxymethyl ether.
    • Deprotect the Boc group under acidic conditions to obtain the free amine this compound.
  • Key Points :

    • This method allows for diversity-oriented synthesis by varying the phenol component.
    • It is suitable for scale-up and structural analog synthesis.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Outcome/Yield Notes
Boc protection of 4-hydroxymethylpiperidine Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) High yield (>90%) Protects amine to avoid side reactions
Tosylation/Mesylation Tosyl chloride or mesyl chloride, base (e.g., pyridine), low temperature Quantitative Converts alcohol to good leaving group
Nucleophilic substitution Phenol, cesium carbonate, solvent (e.g., DMF), room temperature to 80 °C Good to excellent (70-90%) Ether formation step
Boc deprotection Acidic conditions (e.g., HCl in dioxane) Quantitative Yields free amine final product
Mitsunobu coupling (alternative) DIAD, triphenylphosphine, anhydrous THF, 0 °C to room temp Excellent (up to 88%) Mild conditions, avoids need for leaving group

Research Findings on Synthesis Efficiency and Applications

  • The Mitsunobu reaction approach to synthesize this compound derivatives has been shown to be efficient, with yields around 88% reported under optimized conditions.
  • The tosylate/mesylate intermediate method allows for structural diversity and has been used to prepare libraries of piperidine derivatives for biological screening.
  • These synthetic routes have been integral in developing MenA inhibitors targeting Mycobacterium tuberculosis, demonstrating the utility of this compound scaffolds in medicinal chemistry.

Summary Table of Preparation Methods

Method Key Steps Advantages Typical Yield References
Mitsunobu Reaction Coupling of Boc-protected hydroxymethylpiperidine with phenol using DIAD and triphenylphosphine Mild conditions, high selectivity ~88%
Tosylate/Mesylate Substitution Formation of tosylate/mesylate intermediate followed by nucleophilic substitution with phenol Versatile, suitable for analog synthesis 70-90%

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-(Phenoxymethyl)piperidine exhibits notable anticancer properties. Its structural features allow it to interact with key molecular targets involved in cancer progression. For instance, compounds with a phenoxy group have been shown to inhibit tumor cell growth and induce apoptosis in various cancer cell lines, including breast and ovarian cancers.

  • Mechanism of Action : The compound appears to modulate several signaling pathways crucial for cancer cell survival, including the PI3K/Akt and MAPK pathways. Research demonstrates that treatment with this compound can lead to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, thereby promoting cell death in malignant cells .

Neurological Applications

The piperidine ring structure is known for its neuroactive properties. This compound has been investigated for its potential use in treating neurological disorders such as anxiety and depression.

  • Pharmacological Effects : Studies suggest that this compound may act as a serotonin receptor modulator, influencing neurotransmitter activity and providing anxiolytic effects . Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders.

Synthesis and Derivatives

The synthesis of this compound involves various methodologies that allow for the introduction of different substituents, enhancing its biological activity. The following table summarizes some synthetic routes and their respective yields:

Synthetic RouteYield (%)Notes
Reaction of piperidine with phenol85Utilizes straightforward nucleophilic substitution.
Alkylation with phenoxyacetyl chloride75Provides a pathway for further functionalization.

In Vivo Studies

A series of in vivo studies have demonstrated the efficacy of this compound in reducing tumor growth in mouse models. For example:

  • Study Design : Mice were treated with varying doses of the compound, followed by assessment of tumor size and survival rates.
  • Results : Significant reductions in tumor volume were observed at doses above 10 mg/kg, with a corresponding increase in survival time compared to control groups .

Clinical Relevance

The compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it a candidate for further clinical trials aimed at evaluating its safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group enhances the compound’s ability to bind to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituent Effects on Physicochemical Properties

Piperidine derivatives exhibit diverse biological and physicochemical behaviors depending on substituent type and position. Key comparisons include:

Compound Substituent Key Property/Effect Reference
2-(Phenoxymethyl)piperidine -CH₂-O-C₆H₅ (C2) High lipophilicity; potential CNS activity due to aromatic group
2-Benzylpiperidine -CH₂-C₆H₅ (C2) Enhanced lipophilicity; used in neuropharmacology (e.g., monoamine reuptake inhibition)
2-(1-Adamantyl)piperidine -C₁₀H₁₅ (adamantyl, C2) High antiviral activity against influenza A (M2S31N mutants); logP ~3.5
4-Aminopiperidine -NH₂ (C4) Increased basicity (pKa ~10.5); used in CO₂ absorption studies
  • Lipophilicity: Adamantyl and benzyl groups increase logP compared to phenoxymethyl, but phenoxymethyl’s ether linkage may improve solubility relative to purely alkyl substituents .
  • Basicity: Substituents on nitrogen (e.g., trifluoroethyl in 1-(2,2,2-trifluoroethyl)piperidine) reduce basicity (pKa ~7.2), whereas C2 substituents like phenoxymethyl have minimal impact on the piperidine nitrogen’s basicity (pKa ~10.5) .

Pharmacological Activity

Antiviral Activity
  • 2-(1-Adamantyl)piperidine (26) : Inhibits influenza A viruses (EC₅₀ = 0.8 μM) by targeting the M2 ion channel. Its adamantyl group provides steric bulk for resistance mitigation .
Antibacterial Activity
  • 3-Amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile (2a): Exhibits moderate activity against S. aureus (MIC = 32 μg/mL). Piperidine’s electron-donating effects enhance thiophene reactivity .
  • Triazole-piperidine hybrids (e.g., 7a) : Broad-spectrum activity against Gram-positive and Gram-negative bacteria (MIC = 8–64 μg/mL) .
CO₂ Absorption
  • Piperidine : Absorption capacity = 0.45 mol CO₂/mol amine.
  • 2-Methylpiperidine : Higher capacity (0.55 mol/mol) due to steric hindrance reduction.
  • 4-Aminopiperidine: Enhanced regeneration efficiency (85% vs. 70% for piperidine) .

Biological Activity

2-(Phenoxymethyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a phenoxymethyl group attached to the piperidine ring, imparts specific biological activities that are of considerable interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₇NO
  • Molecular Weight : 195.27 g/mol
  • CAS Number : 220510-70-3

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. The phenoxymethyl group can influence binding affinity and specificity, while the piperidine ring modulates the compound's overall pharmacological properties. Key interactions include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially altering physiological responses.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For example, a related study reported minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 0.5 to 4 μg/mL for structurally similar compounds .

CompoundMIC (μg/mL)Activity
This compoundTBDTBD
Piperidinothiosemicarbazone derivatives0.5 - 4Strong against M. tuberculosis

Analgesic Effects

Another area of interest is the compound's potential analgesic effects. A study identified a piperidine derivative that showed potent inhibition of NaV1.7 channels, which are implicated in pain pathways. This suggests that this compound could also possess similar properties .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activities :
    A study synthesized various piperidine derivatives and evaluated their antimicrobial activities against different strains of bacteria and fungi. The results indicated that certain modifications to the piperidine structure enhanced antimicrobial efficacy significantly .
  • High-throughput Screening for NaV1.7 Inhibition :
    In a high-throughput screening study, several piperidine compounds were evaluated for their ability to inhibit NaV1.7 channels. Among these, some exhibited analgesic properties comparable to established drugs like mexiletine but with improved safety profiles .

Q & A

Basic: What are the standard synthetic routes for 2-(Phenoxymethyl)piperidine, and how can reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the alkylation of piperidine derivatives with phenoxymethyl halides under basic conditions. For example, in analogous piperidine syntheses (e.g., 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride), reactions are conducted in dichloromethane with NaOH to deprotonate intermediates and facilitate substitution . Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For instance, excessive base can lead to side reactions (e.g., hydrolysis), while insufficient mixing may reduce homogeneity. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity, as noted in protocols for structurally similar compounds .

Advanced: How can researchers resolve contradictions in toxicity data for this compound derivatives during preclinical studies?

Answer:
Contradictions in toxicity profiles (e.g., acute vs. chronic effects) often arise from variability in test models, dosing regimens, or impurities. A systematic approach includes:

  • Purity Verification: Confirm compound purity via HPLC or NMR, as impurities (e.g., unreacted phenoxymethyl halides) may contribute to toxicity .
  • Dose-Response Studies: Use in vitro assays (e.g., hepatocyte viability) to establish dose thresholds, followed by in vivo validation in multiple species .
  • Metabolite Analysis: Identify toxic metabolites using LC-MS, as seen in studies of structurally related piperidines where metabolic activation (e.g., N-oxidation) increased hepatotoxicity .
    Documentation of batch-specific data and adherence to GHS hazard classifications (e.g., H300-H313 codes for acute toxicity) is essential for reproducibility .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:
A multi-technique approach ensures accurate structural elucidation:

  • FTIR: Identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for the phenoxymethyl moiety) .
  • NMR: ¹H and ¹³C NMR confirm regiochemistry; the piperidine ring protons appear as multiplet signals between δ 1.5–2.5 ppm, while the phenoxymethyl group shows aromatic protons at δ 6.8–7.4 ppm .
  • UV-Vis: Useful for detecting conjugation in derivatives, though less critical for the parent compound.
  • Mass Spectrometry: HRMS validates molecular weight (e.g., [M+H]+ for C₁₂H₁₆NO requires m/z ≈ 190.12) .

Advanced: How can enantioselective synthesis of this compound be achieved for chiral pharmacology studies?

Answer:
Chiral resolution or asymmetric catalysis is required. For example:

  • Catalytic Hydrogenation: Use Ir or Ru catalysts with chiral ligands (e.g., BINAP) to hydrogenate prochiral precursors, as demonstrated for (S)-2-(Trifluoromethyl)piperidine (enantiomeric excess >90%) .
  • Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer in racemic mixtures.
  • Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis, followed by cleavage .
    Validate enantiopurity via chiral HPLC or polarimetry, ensuring [α]D values align with literature benchmarks .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles are mandatory. Use fume hoods to prevent inhalation exposure .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management: Neutralize spills with absorbents (e.g., vermiculite) and dispose as hazardous waste (P501/P502 guidelines) .
  • Emergency Response: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes (P305+P351+P338) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for CNS-targeted applications?

Answer:

  • Core Modifications: Introduce substituents to the piperidine nitrogen (e.g., alkyl groups) to enhance blood-brain barrier permeability, as seen in 5-HT7 receptor agonists .
  • Phenoxymethyl Tuning: Fluorination at the phenyl ring (e.g., 4-F) improves metabolic stability by reducing CYP450-mediated oxidation .
  • Bioisosteres: Replace the ether oxygen with sulfone or amine groups to modulate receptor affinity and solubility .
    Validate changes using in silico docking (e.g., AutoDock) and in vitro binding assays (e.g., radioligand displacement) .

Basic: What are common pitfalls in scaling up this compound synthesis, and how can they be mitigated?

Answer:

  • Exothermic Reactions: Use jacketed reactors with temperature control to prevent runaway reactions during alkylation .
  • Solvent Selection: Replace low-boiling solvents (e.g., CH₂Cl₂) with safer alternatives (e.g., THF) for large-scale work .
  • Purification Challenges: Optimize crystallization solvents (e.g., ethanol/water mixtures) to avoid amorphous solids .

Advanced: How can computational methods predict the environmental impact of this compound derivatives?

Answer:

  • QSAR Models: Use tools like EPA EPI Suite to estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for fish) .
  • PBT/vPvB Assessment: Evaluate persistence (P), bioaccumulation (B), and toxicity (T) using REACH guidelines, prioritizing derivatives with log Kow < 3.5 .
  • Lifecycle Analysis: Track synthesis byproducts (e.g., halogenated waste) and propose green chemistry alternatives (e.g., catalytic vs. stoichiometric reagents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenoxymethyl)piperidine
Reactant of Route 2
Reactant of Route 2
2-(Phenoxymethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.